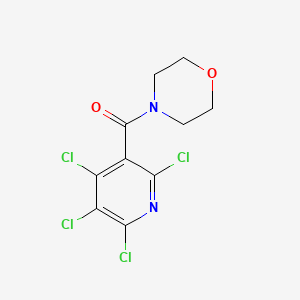![molecular formula C15H17N3O4S B5565267 2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide](/img/structure/B5565267.png)
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a sulfamoyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methylamine to form 2-methoxy-N-methylbenzamide.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting 2-methoxy-N-methylbenzamide with 4-methylpyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide.
Reduction: Formation of 2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)amino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
2-methoxy-N-methylbenzamide: Lacks the sulfamoyl group and has different chemical properties.
4-methyl-N-(5-methylpyridin-2-yl)benzamide: Similar structure but lacks the methoxy group.
2-methoxy-5-[(4-methylpyridin-2-yl)sulfamoyl]benzoic acid: Contains a carboxylic acid group instead of the N-methyl group.
Uniqueness
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide is unique due to the presence of both the methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets and enable the compound to participate in a variety of chemical reactions.
属性
IUPAC Name |
2-methoxy-N-methyl-5-[(4-methylpyridin-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-6-7-17-14(8-10)18-23(20,21)11-4-5-13(22-3)12(9-11)15(19)16-2/h4-9H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMGLYPPYPQEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![2-[(E)-(4-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B5565199.png)
![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)


![2-hydroxy-N-[(3R,4S)-1-[(4-methoxypyridin-2-yl)methyl]-4-propylpyrrolidin-3-yl]acetamide](/img/structure/B5565245.png)
![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5565249.png)
![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)

![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5565279.png)
